
1-(4H-1,2,4-Triazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4H-1,2,4-Triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-Triazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with acetic anhydride to form 1,2,4-triazole. This intermediate is then reacted with acetyl chloride under controlled conditions to yield 1-(4H-1,2,4-Triazol-4-yl)ethanone .
Industrial Production Methods: In industrial settings, the production of 1-(4H-1,2,4-Triazol-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4H-1,2,4-Triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4H-1,2,4-Triazol-4-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
- 1-(2H-1,2,4-Triazol-2-yl)ethanone
- 1-(3H-1,2,4-Triazol-3-yl)ethanone
Comparison: 1-(4H-1,2,4-Triazol-4-yl)ethanone is unique due to the position of the triazole ring, which affects its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
21565-40-2 |
|---|---|
Molekularformel |
C4H5N3O |
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-2-5-6-3-7/h2-3H,1H3 |
InChI-Schlüssel |
CTLKWDNYOOIAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
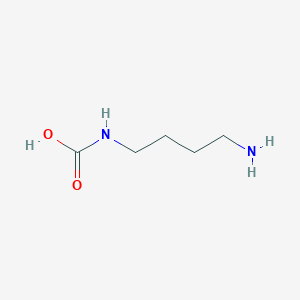
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)
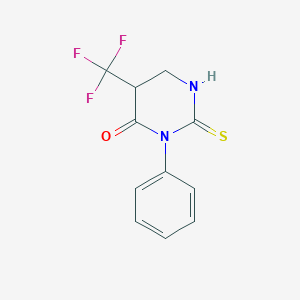
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)

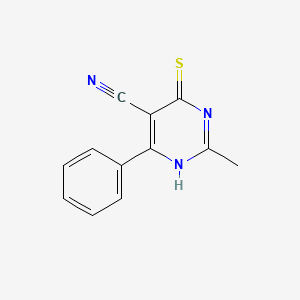
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)

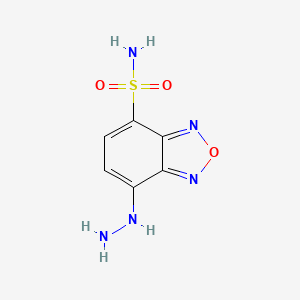
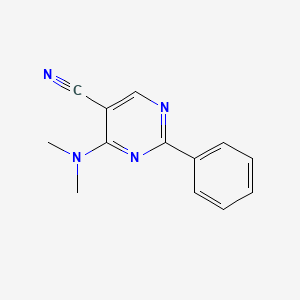
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
